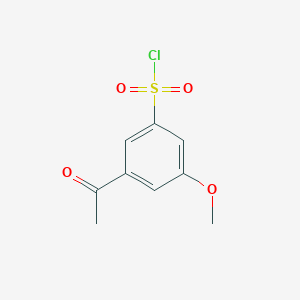
3-Acetyl-5-methoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a methoxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetyl-5-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-acetyl-5-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize advanced reactors and automated systems to maintain optimal reaction conditions and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to catalyze the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
3-Acetyl-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetyl and methoxy groups.
3-Methoxybenzenesulfonyl Chloride: Lacks the acetyl group but has the methoxy group at the 3-position.
3-Acetylbenzenesulfonyl Chloride: Lacks the methoxy group but has the acetyl group at the 3-position.
Uniqueness
3-Acetyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H9ClO4S |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
3-acetyl-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)7-3-8(14-2)5-9(4-7)15(10,12)13/h3-5H,1-2H3 |
Clé InChI |
HHNRBZXYAHCUPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















